![molecular formula C17H17NO4S B14629829 {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid CAS No. 58237-87-9](/img/structure/B14629829.png)
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid is an organic compound that features both a benzyloxycarbonyl (Cbz) protecting group and a benzylsulfanyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with a halogenated acetic acid derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzylsulfanyl acetic acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation or treatment with strong acids.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Deprotected Amino Acids: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid depends on its specific application:
Prodrug Activation: In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved enzymatically or chemically to release the active drug.
Biochemical Pathways: The benzylsulfanyl group can interact with biological targets, potentially modifying enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
{[(Benzyloxy)carbonyl]amino}(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyphenyl group instead of a benzylsulfanyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
Structural Features: The presence of both benzyloxycarbonyl and benzylsulfanyl groups provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific combination of functional groups makes it particularly useful in peptide synthesis and as a prodrug in medicinal chemistry.
Properties
CAS No. |
58237-87-9 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(23-12-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) |
InChI Key |
FNSYHPFDRKJPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
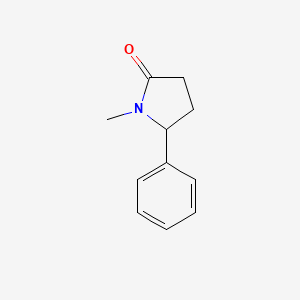
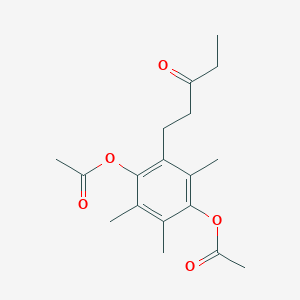
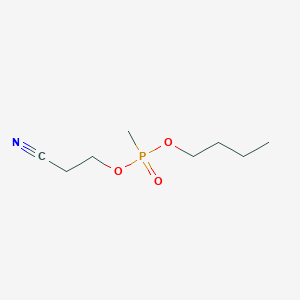
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
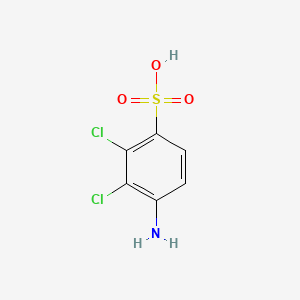
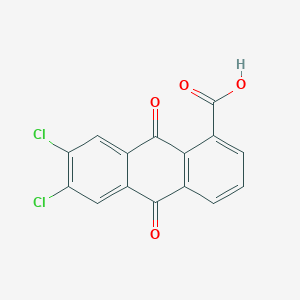
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
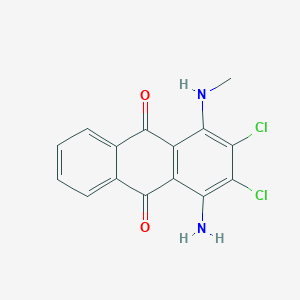
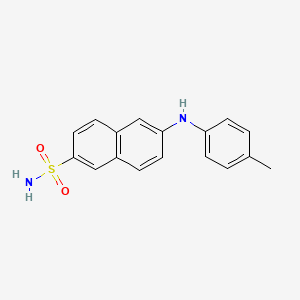
stannane](/img/structure/B14629820.png)



